molecular formula C9H10N4O2 B3417396 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1049605-05-1

7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3417396
CAS No.: 1049605-05-1
M. Wt: 206.20 g/mol
InChI Key: OWNYPQNGRGYQPI-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic organic compound characterized by its triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Multicomponent Reactions (MCRs): These reactions typically involve the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide (DMF) under specific reaction conditions.

  • Microwave-Mediated Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, often eliminating the need for catalysts[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Catalyst-Free Synthesis: Some synthetic routes do not require catalysts, making the process more environmentally friendly and cost-effective[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.

  • Substitution Reactions: Replacement of hydrogen atoms or functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Production of alcohols and other reduced derivatives.

  • Substitution Reactions: Generation of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other triazolopyrimidines, such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ol and ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate.

  • Uniqueness: The presence of the propan-2-yl group at the 7-position distinguishes this compound from others, potentially affecting its reactivity and biological activity.

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Properties

IUPAC Name

7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5(2)7-6(8(14)15)3-10-9-11-4-12-13(7)9/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNYPQNGRGYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NC2=NC=NN12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163038
Record name 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049605-05-1
Record name 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049605-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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